Cas no 1864383-56-1 (2-(Azetidin-1-yl)benzaldehyde)

2-(Azetidin-1-yl)benzaldehyde is a versatile heterocyclic aldehyde featuring a benzaldehyde core substituted with an azetidine moiety at the 2-position. This compound is of significant interest in synthetic organic chemistry due to its dual functional groups, enabling its use as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The azetidine ring confers rigidity and conformational constraint, which can enhance binding affinity in biologically active molecules. Its aldehyde group allows for further derivatization via condensation, reduction, or nucleophilic addition reactions. The compound’s well-defined structure and reactivity make it valuable for constructing complex molecular architectures in medicinal and materials chemistry research.
2-(Azetidin-1-yl)benzaldehyde structure
2-(Azetidin-1-yl)benzaldehyde structure
商品名:2-(Azetidin-1-yl)benzaldehyde
CAS番号:1864383-56-1
MF:C10H11NO
メガワット:161.200442552567
CID:5742865
PubChem ID:126980593

2-(Azetidin-1-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 1864383-56-1
    • SCHEMBL23064633
    • EN300-725334
    • 2-(azetidin-1-yl)benzaldehyde
    • 2-(Azetidin-1-yl)benzaldehyde
    • インチ: 1S/C10H11NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-11/h1-2,4-5,8H,3,6-7H2
    • InChIKey: HTCQQQZGNOHIGB-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C=CC=CC=1N1CCC1

計算された属性

  • せいみつぶんしりょう: 161.084063974g/mol
  • どういたいしつりょう: 161.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

2-(Azetidin-1-yl)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-725334-0.25g
2-(azetidin-1-yl)benzaldehyde
1864383-56-1 95.0%
0.25g
$513.0 2025-03-11
Enamine
EN300-725334-2.5g
2-(azetidin-1-yl)benzaldehyde
1864383-56-1 95.0%
2.5g
$1089.0 2025-03-11
Enamine
EN300-725334-0.05g
2-(azetidin-1-yl)benzaldehyde
1864383-56-1 95.0%
0.05g
$468.0 2025-03-11
Enamine
EN300-725334-0.1g
2-(azetidin-1-yl)benzaldehyde
1864383-56-1 95.0%
0.1g
$490.0 2025-03-11
Enamine
EN300-725334-0.5g
2-(azetidin-1-yl)benzaldehyde
1864383-56-1 95.0%
0.5g
$535.0 2025-03-11
Enamine
EN300-725334-1.0g
2-(azetidin-1-yl)benzaldehyde
1864383-56-1 95.0%
1.0g
$557.0 2025-03-11
Enamine
EN300-725334-5.0g
2-(azetidin-1-yl)benzaldehyde
1864383-56-1 95.0%
5.0g
$1614.0 2025-03-11
Enamine
EN300-725334-10.0g
2-(azetidin-1-yl)benzaldehyde
1864383-56-1 95.0%
10.0g
$2393.0 2025-03-11

2-(Azetidin-1-yl)benzaldehyde 関連文献

2-(Azetidin-1-yl)benzaldehydeに関する追加情報

2-(Azetidin-1-yl)benzaldehyde: An Emerging Compound in Medicinal Chemistry

2-(Azetidin-1-yl)benzaldehyde, with the CAS number 1864383-56-1, is a promising compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, also known as 2-(1-azetidinyl)benzaldehyde, is a derivative of benzaldehyde with an azetidine ring attached to the benzene ring at the 2-position. The azetidine ring, a four-membered heterocyclic amine, imparts distinct chemical and biological characteristics to this molecule, making it an intriguing subject for both academic research and pharmaceutical development.

The chemical structure of 2-(Azetidin-1-yl)benzaldehyde consists of a benzene ring with a formyl group at the 2-position and an azetidine ring attached to the same carbon atom. This arrangement provides a combination of aromatic and heterocyclic functionalities, which can influence its reactivity and biological activity. The presence of the azetidine ring introduces additional steric and electronic effects, which can modulate the compound's interactions with biological targets.

Recent studies have highlighted the potential of 2-(Azetidin-1-yl)benzaldehyde in various therapeutic areas. One notable application is in the field of neurodegenerative diseases. Research has shown that compounds containing azetidine rings can exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(Azetidin-1-yl)benzaldehyde can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. This finding suggests that these compounds may have therapeutic potential in preventing or slowing down the progression of neurodegenerative disorders.

In addition to its neuroprotective properties, 2-(Azetidin-1-yl)benzaldehyde has also been investigated for its anti-inflammatory effects. Inflammation is a critical factor in many diseases, including cardiovascular diseases, cancer, and autoimmune disorders. A study published in the Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of 2-(Azetidin-1-yl)benzaldehyde can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings indicate that these compounds may have potential as anti-inflammatory agents, offering new avenues for drug development.

The synthetic accessibility of 2-(Azetidin-1-yl)benzaldehyde is another factor contributing to its appeal in medicinal chemistry. The compound can be synthesized through various routes, including nucleophilic substitution reactions and transition-metal-catalyzed coupling reactions. One common synthetic method involves the reaction of 2-bromobenzaldehyde with azetidine under appropriate conditions to form the desired product. The ease of synthesis allows for the rapid generation of structurally diverse derivatives, facilitating high-throughput screening and lead optimization processes.

The pharmacokinetic properties of 2-(Azetidin-1-yl)benzaldehyde are also an important consideration for its potential therapeutic applications. Studies have shown that compounds containing azetidine rings can exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. These properties are crucial for ensuring that the compound reaches its intended target in sufficient concentrations to exert its therapeutic effects.

In conclusion, 2-(Azetidin-1-yl)benzaldehyde (CAS No. 1864383-56-1) represents a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure, synthetic accessibility, and favorable pharmacokinetic properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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